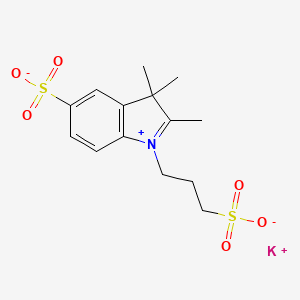

(Z)-3-三丁基锡基丙-2-烯-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

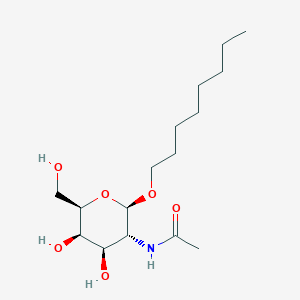

The synthesis of (Z)-3-tributylstannylprop-2-en-1-amine and related compounds has been explored through various methodologies. For instance, the preparation of 2-tributylstannyl-1-alkenes from 2-tributylstannyl-2-propen-1-yl acetate demonstrates the utility of complex organocopper species for affording these compounds in fair to excellent yields. This method showcases the versatility of palladium-catalyzed reactions and the significance of choosing appropriate reactants for the synthesis of tributylstannyl-containing compounds (Bellina et al., 1994). Additionally, the stereospecific addition of (tributylstannyl)-trimethylsilane on but-3-ynoic acid to prepare tributylstannyl-(Z)-3-tributylstannyl-4-trimethylsilylbut-3-enoate highlights another methodological approach, showcasing the potentialities of this synthon through cross-coupling and reverse cross-coupling reactions (Lunot et al., 2000).

Molecular Structure Analysis

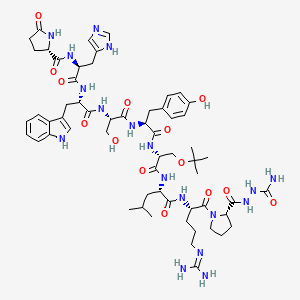

The molecular structure of (Z)-3-tributylstannylprop-2-en-1-amine and related compounds is crucial for understanding their reactivity and properties. Studies such as the preparation and structural analysis of tris(trialkylstannyl)- and tris(dialkylhalostannyl)amines reveal insights into the planarity of the Sn3N skeleton and the influence of intramolecular Sn–X–Sn bridges on the stabilization of these structures (Appel et al., 1996).

Chemical Reactions and Properties

(Z)-3-Tributylstannylprop-2-en-1-amine participates in various chemical reactions, underlining its versatility in organic synthesis. The compound has been utilized in the synthesis of pharmacologically active secondary and tertiary 1-(3,3-diarylpropyl)amines via a one-pot hydroformylation - amine condensation - reduction sequence, showcasing its potential in the preparation of complex molecules (Rische & Eilbracht, 1999). Moreover, its use in the Z-selective synthesis of homoallylic alcohols via 2-alkenylation of aldehydes highlights its application in creating compounds with specific stereochemistry (Miyake & Yamamura, 1994).

科学研究应用

合成与反应性

(Z)-3-三丁基锡基丙-2-烯-1-胺是有机合成中的重要试剂,特别是在取代烯丙基胺和杂环化合物的制备中。该化合物的反应性能够通过与芳香溴化物的钯催化交叉偶联反应形成立体选择性取代的烯丙基胺。该过程允许立体选择性地制备具有碳碳双键的 Z 构型的取代烯丙基胺,突出了其在复杂有机分子合成中的用途 (Corriu 等,1993)。

催化与络合物形成

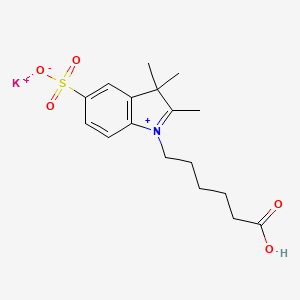

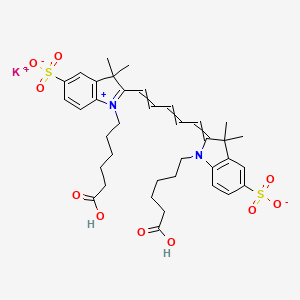

在催化中,(Z)-3-三丁基锡基丙-2-烯-1-胺用于合成具有在储气和分离方面潜在应用的不同金属配合物和聚合物。一个值得注意的例子是锌基配位聚合物的制备。这些聚合物由(Z)-3-三丁基锡基丙-2-烯-1-胺衍生物与 Zn(2+) 离子组装而成,表现出独特的拓扑网络。这些网络由于其微孔结构而对于储气和分离应用至关重要 (He 等,2012)。

材料科学

该化合物还在材料科学中得到应用,特别是在用于荧光检测的纳米晶体的合成中。例如,掺杂 Mn2+ 的 ZnS 纳米晶体(用有机胺封端,包括(Z)-3-三丁基锡基丙-2-烯-1-胺的衍生物)已被合成用于检测 TNT 等痕量爆炸物。胺封端的纳米晶体通过酸碱相互作用结合 TNT 物种,从而实现基于荧光猝灭的检测。此应用展示了该化合物在开发用于安全和环境监测的灵敏且选择性的检测系统中的作用 (Tu 等,2008)。

属性

IUPAC Name |

(Z)-3-tributylstannylprop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVNSAUITMDMLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C\CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-3-(Tributylstannyl)-2-propen-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)